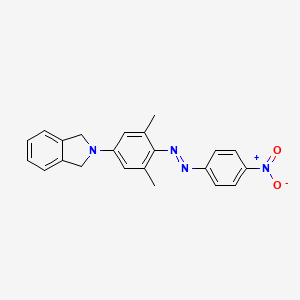
2-(3,5-Dimethyl-4-(4-nitrophenylazo)phenyl)isoindoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,5-Dimethyl-4-(4-nitrophenylazo)phenyl)isoindoline typically involves the azo coupling reaction between 3,5-dimethyl-4-aminophenyl and 4-nitrobenzene diazonium salt . The reaction is carried out under acidic conditions, often using hydrochloric acid, to facilitate the formation of the azo bond. The reaction mixture is then neutralized, and the product is isolated through filtration and recrystallization .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for higher yields and purity. The product is typically purified through distillation or chromatography techniques .
Analyse Chemischer Reaktionen
Types of Reactions
2-(3,5-Dimethyl-4-(4-nitrophenylazo)phenyl)isoindoline undergoes various chemical reactions, including:
Reduction: The azo bond can be reduced to form the corresponding hydrazo compound.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration and sulfonation.
Common Reagents and Conditions
Oxidation: Hydrogen gas and a palladium catalyst are commonly used for the reduction of the nitro group.
Reduction: Sodium dithionite is often used for the reduction of the azo bond.
Substitution: Concentrated sulfuric acid and nitric acid are used for nitration reactions.
Major Products Formed
Reduction of Nitro Group: 2-(3,5-Dimethyl-4-(4-aminophenylazo)phenyl)isoindoline.
Reduction of Azo Bond: 2-(3,5-Dimethyl-4-(4-hydrazinophenyl)phenyl)isoindoline.
Nitration: 2-(3,5-Dimethyl-4-(4-nitrophenylazo)phenyl)-5-nitroisoindoline.
Wissenschaftliche Forschungsanwendungen
2-(3,5-Dimethyl-4-(4-nitrophenylazo)phenyl)isoindoline has several applications in scientific research:
Wirkmechanismus
The mechanism of action of 2-(3,5-Dimethyl-4-(4-nitrophenylazo)phenyl)isoindoline involves its interaction with molecular targets through its azo and nitro functional groups. The azo group can undergo photoisomerization, leading to changes in the compound’s conformation and reactivity . The nitro group can participate in redox reactions, influencing the compound’s biological activity . These interactions can affect various molecular pathways, making the compound useful in different applications .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-(2-Methyl-4-(4-nitrophenylazo)phenyl)isoindoline
- 2-(4-(4-nitrophenylazo)phenyl)isoindoline
- 2-(2-Chloro-4-(4-nitrophenylazo)phenyl)isoindoline
Uniqueness
2-(3,5-Dimethyl-4-(4-nitrophenylazo)phenyl)isoindoline is unique due to the presence of both methyl and nitro substituents on the aromatic rings, which influence its chemical reactivity and stability. The combination of these functional groups makes it a versatile compound for various applications in research and industry .
Eigenschaften
CAS-Nummer |
198283-16-8 |
|---|---|
Molekularformel |
C22H20N4O2 |
Molekulargewicht |
372.4 g/mol |
IUPAC-Name |
[4-(1,3-dihydroisoindol-2-yl)-2,6-dimethylphenyl]-(4-nitrophenyl)diazene |
InChI |
InChI=1S/C22H20N4O2/c1-15-11-21(25-13-17-5-3-4-6-18(17)14-25)12-16(2)22(15)24-23-19-7-9-20(10-8-19)26(27)28/h3-12H,13-14H2,1-2H3 |
InChI-Schlüssel |
OUJVRKAJCQRZFG-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=CC(=C1N=NC2=CC=C(C=C2)[N+](=O)[O-])C)N3CC4=CC=CC=C4C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2,5-Cyclohexadien-1-one, 4-[[4-(dimethylamino)phenyl]imino]-2,5-dimethyl-](/img/structure/B11939421.png)



![4-methoxy-N-{2,2,2-trichloro-1-[(4-chlorophenyl)amino]ethyl}benzamide](/img/structure/B11939434.png)






![Diethyl 11-(4-fluorobenzoyl)pyrrolo[1,2-a][1,10]phenanthroline-9,10-dicarboxylate](/img/structure/B11939486.png)

